2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a tetrahydrothiopyran ring, and a piperidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the glucagon-like peptide 1 (GLP1) receptor . The GLP1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of conditions like obesity and type 2 diabetes mellitus .
Mode of Action
This compound acts as an activator of the GLP1 receptor . By binding to and activating this receptor, it can stimulate the release of insulin, a hormone that helps regulate blood glucose levels .
Biochemical Pathways
The activation of the GLP1 receptor leads to a cascade of events within the cell. This includes the activation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). The increase in cAMP levels then leads to the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .
Result of Action
The activation of the GLP1 receptor by this compound can have several effects at the molecular and cellular levels. These include the stimulation of insulin release, which can help to lower blood glucose levels . This makes the compound potentially useful in the treatment of conditions like obesity and type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to form the 2-chloro-6-fluorophenyl intermediate.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reaction: The chloro-fluorophenyl intermediate is coupled with the piperidine derivative using a suitable coupling agent, such as a carbodiimide, to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or thiopyran rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propionamide
Uniqueness
The presence of both chloro and fluoro groups on the phenyl ring, along with the specific arrangement of the piperidine and thiopyran rings, makes this compound unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN2OS/c20-17-2-1-3-18(21)16(17)12-19(24)22-13-14-4-8-23(9-5-14)15-6-10-25-11-7-15/h1-3,14-15H,4-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETYFWMNDMOWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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